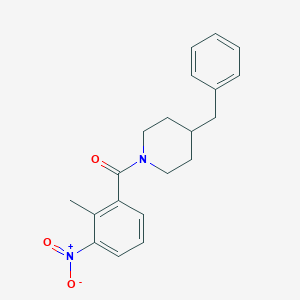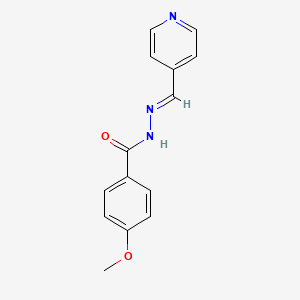![molecular formula C15H12N2OS B5601183 2-{[(2-methyl-1,3-benzothiazol-6-yl)imino]methyl}phenol](/img/structure/B5601183.png)
2-{[(2-methyl-1,3-benzothiazol-6-yl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2-methyl-1,3-benzothiazol-6-yl)imino]methyl}phenol, also known as MBT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MBT is a member of the benzothiazole family and has a molecular weight of 295.38 g/mol.
Wissenschaftliche Forschungsanwendungen
2-{[(2-methyl-1,3-benzothiazol-6-yl)imino]methyl}phenol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been found to exhibit antimicrobial, antitumor, and antiviral activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In material science, this compound has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and nanotechnology. In environmental science, this compound has been studied for its potential use as a corrosion inhibitor and as a dye for wastewater treatment.
Wirkmechanismus
The exact mechanism of action of 2-{[(2-methyl-1,3-benzothiazol-6-yl)imino]methyl}phenol is not fully understood. However, studies have suggested that this compound may exert its biological effects through the inhibition of certain enzymes and proteins. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the degradation of the neurotransmitter acetylcholine. This inhibition may contribute to this compound's potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression in cancer cells. This compound has also been shown to exhibit antibacterial and antifungal activities.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[(2-methyl-1,3-benzothiazol-6-yl)imino]methyl}phenol in lab experiments is its relatively low cost and ease of synthesis. However, this compound's solubility in water is limited, which may pose a challenge in certain experiments. Additionally, the potential toxicity of this compound should be considered when working with this compound.
Zukünftige Richtungen
There are several potential future directions for research involving 2-{[(2-methyl-1,3-benzothiazol-6-yl)imino]methyl}phenol. One area of interest is the development of this compound-based metal complexes with enhanced catalytic activity. Another area of interest is the investigation of this compound's potential use as a corrosion inhibitor in various industries. Furthermore, the potential use of this compound in the treatment of neurological disorders warrants further investigation. Overall, the versatility and potential applications of this compound make it an exciting area of research for scientists in various fields.
Synthesemethoden
2-{[(2-methyl-1,3-benzothiazol-6-yl)imino]methyl}phenol can be synthesized through a multi-step process involving the reaction of 2-mercaptobenzothiazole with formaldehyde and paraformaldehyde. The resulting product is then reacted with 2-hydroxybenzaldehyde to yield this compound. The purity of the final product can be confirmed by various analytical techniques such as NMR, IR, and HPLC.
Eigenschaften
IUPAC Name |
2-[(2-methyl-1,3-benzothiazol-6-yl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10-17-13-7-6-12(8-15(13)19-10)16-9-11-4-2-3-5-14(11)18/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJZBCPKHYMLLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)N=CC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5601104.png)
![1-{[2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5601111.png)
![N-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-isopropylpyrimidin-4-amine](/img/structure/B5601115.png)
![3-(3,4-dimethoxyphenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5601118.png)
![N'-(4-chlorophenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5601124.png)

![2-phenyl-5-[2-(1H-pyrazol-1-yl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5601145.png)

![N-(4-bromophenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B5601168.png)
![1-(4-methylphenyl)-4-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5601169.png)

![N'-[(4-methylphenyl)sulfonyl]-2-phenylacetohydrazide](/img/structure/B5601185.png)
![N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5601195.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2,3-difluorobenzyl)piperazine](/img/structure/B5601203.png)